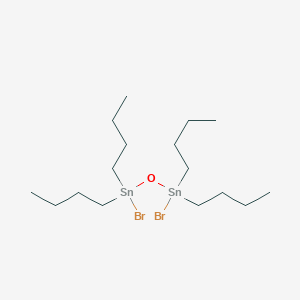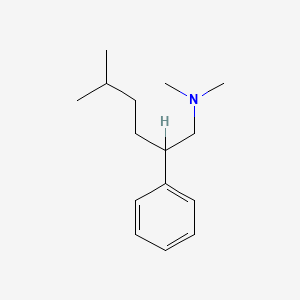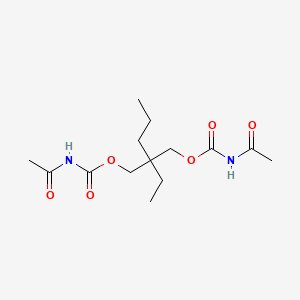
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-Ethyl-2-propyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(acetylcarbamate) product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a temperature range of 50-70°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves similar synthetic routes but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Industrial Chemistry: It is explored for its potential use as a stabilizer in polymer chemistry and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) involves its hydrolysis to release 2-Ethyl-2-propyl-1,3-propanediol and acetylcarbamic acid. The released compounds can then interact with various molecular targets, such as enzymes or receptors, leading to their modulation. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2,2-Bis(hydroxymethyl)pentane: Used in the synthesis of various chemical intermediates.
Meprobamate: A well-known anxiolytic drug derived from similar carbamate chemistry.
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol bis(acetylcarbamate) is unique due to its specific structure, which allows for targeted hydrolysis and release of active compounds. This makes it particularly useful in prodrug design and other applications where controlled release is desired.
Propriétés
Numéro CAS |
25648-88-8 |
|---|---|
Formule moléculaire |
C14H24N2O6 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
[2-(acetylcarbamoyloxymethyl)-2-ethylpentyl] N-acetylcarbamate |
InChI |
InChI=1S/C14H24N2O6/c1-5-7-14(6-2,8-21-12(19)15-10(3)17)9-22-13(20)16-11(4)18/h5-9H2,1-4H3,(H,15,17,19)(H,16,18,20) |
Clé InChI |
IHTKSVYIDWAIPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
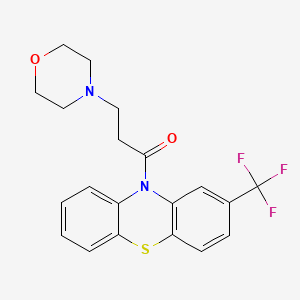

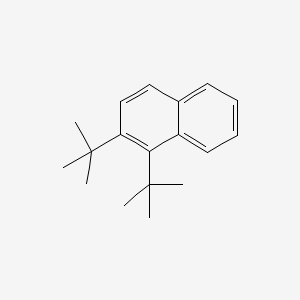

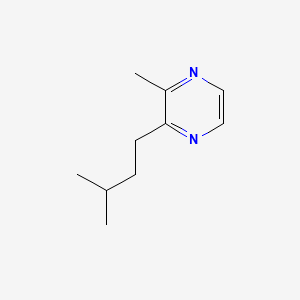
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
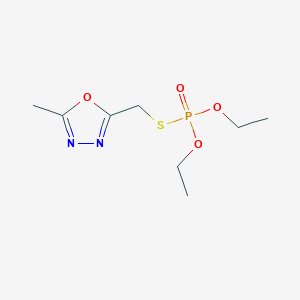
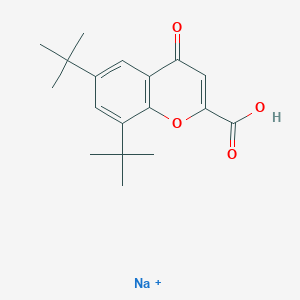
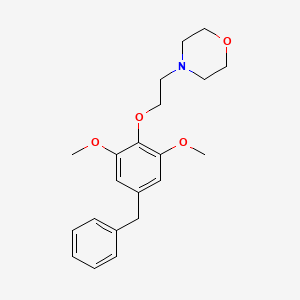
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
